Cas no 74707-05-4 (Thiophene, 2,5-dibromo-3,4-dimethyl-)
Thiophene, 2,5-dibromo-3,4-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- Thiophene, 2,5-dibromo-3,4-dimethyl-
- 2,5-dibromo-3,4-dimethylthiophene
- 2,5-Dibromo-3,4-dimethyl-thiophene
- SCHEMBL3552974
- ZCA70705
- AKOS025395123
- CS-0062257
- AS-61433
- DB-202496
- W19156
- 74707-05-4
- DTXSID70503270
-
- MDL: MFCD13193229
- Inchi: 1S/C6H6Br2S/c1-3-4(2)6(8)9-5(3)7/h1-2H3
- InChI Key: NIDAFLYKBAFSNA-UHFFFAOYSA-N
- SMILES: BrC1=C(C)C(C)=C(S1)Br
Computed Properties
- Exact Mass: 269.85365g/mol
- Monoisotopic Mass: 267.85570g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 95.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 28.2Ų
Thiophene, 2,5-dibromo-3,4-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y0996635-5g |
2,5-Dibromo-3,4-dimethyl-thiophene |
74707-05-4 | 95% | 5g |
$1500 | 2024-08-02 | |
| Chemenu | CM427065-100mg |
2,5-Dibromo-3,4-dimethylthiophene |
74707-05-4 | 95%+ | 100mg |
$139 | 2023-02-01 | |
| Chemenu | CM427065-250mg |
2,5-Dibromo-3,4-dimethylthiophene |
74707-05-4 | 95%+ | 250mg |
$233 | 2023-02-01 | |
| eNovation Chemicals LLC | D580842-5g |
2,5-dibromo-3,4-dimethylthiophene |
74707-05-4 | 97% | 5g |
$985 | 2024-08-03 | |
| eNovation Chemicals LLC | D580842-10g |
2,5-dibromo-3,4-dimethylthiophene |
74707-05-4 | 97% | 10g |
$1290 | 2024-08-03 | |
| Aaron | AR003954-250mg |
2,5-dibromo-3,4-dimethylthiophene |
74707-05-4 | 95% | 250mg |
$500.00 | 2025-01-21 | |
| Aaron | AR003954-1g |
2,5-dibromo-3,4-dimethylthiophene |
74707-05-4 | 95% | 1g |
$800.00 | 2025-01-21 | |
| 1PlusChem | 1P0038WS-3mg |
2,5-dibromo-3,4-dimethylthiophene |
74707-05-4 | 3mg |
$203.00 | 2025-02-19 | ||
| 1PlusChem | 1P0038WS-2mg |
2,5-dibromo-3,4-dimethylthiophene |
74707-05-4 | 2mg |
$183.00 | 2025-02-19 | ||
| 1PlusChem | 1P0038WS-1mg |
2,5-dibromo-3,4-dimethylthiophene |
74707-05-4 | 1mg |
$169.00 | 2025-02-19 |
Thiophene, 2,5-dibromo-3,4-dimethyl- Suppliers
Thiophene, 2,5-dibromo-3,4-dimethyl- Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Additional information on Thiophene, 2,5-dibromo-3,4-dimethyl-
Introduction to 2,5-Dibromo-3,4-dimethylthiophene (CAS No. 74707-05-4)
2,5-Dibromo-3,4-dimethylthiophene (CAS No. 74707-05-4) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmaceutical research. This compound belongs to the thiophene family, which is known for its unique electronic and physical properties. The presence of bromine and methyl groups in its structure imparts specific functionalities that make it a valuable building block for various applications.
The chemical structure of 2,5-dibromo-3,4-dimethylthiophene consists of a thiophene ring with two bromine atoms at the 2 and 5 positions and two methyl groups at the 3 and 4 positions. This arrangement provides a balanced combination of electron-withdrawing and electron-donating effects, which can be exploited in the design of functional materials and pharmaceuticals.
In recent years, 2,5-dibromo-3,4-dimethylthiophene has been extensively studied for its potential in organic electronics. The bromine atoms can be readily substituted with other functional groups through various chemical reactions, making it an excellent precursor for the synthesis of conjugated polymers and small molecules used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). These materials are crucial for developing next-generation electronic devices with improved performance and efficiency.
Beyond its applications in materials science, 2,5-dibromo-3,4-dimethylthiophene has also shown promise in pharmaceutical research. The thiophene ring is a common motif in many biologically active compounds, and the presence of bromine and methyl groups can influence the pharmacological properties of the final product. For instance, studies have demonstrated that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer activities. These findings highlight the potential of 2,5-dibromo-3,4-dimethylthiophene as a lead compound for drug discovery.
The synthetic versatility of 2,5-dibromo-3,4-dimethylthiophene is another key factor contributing to its widespread use. Various synthetic routes have been developed to access this compound efficiently. One common approach involves the bromination of 3,4-dimethylthiophene followed by further functionalization steps. These methods are well-documented in the literature and have been optimized to achieve high yields and purity levels.
In addition to its synthetic accessibility, the stability and solubility properties of 2,5-dibromo-3,4-dimethylthiophene are also important considerations for its practical applications. The compound is generally stable under standard laboratory conditions but may require careful handling to avoid degradation or contamination. Its solubility in common organic solvents such as dichloromethane and dimethylformamide makes it suitable for a wide range of chemical reactions.
The environmental impact of 2,5-dibromo-3,4-dimethylthiophene is another area of ongoing research. While brominated compounds can pose environmental concerns due to their persistence and potential toxicity, recent studies have focused on developing greener synthetic methods to minimize these risks. For example, catalytic methods using transition metals have been explored to reduce the formation of by-products and improve the overall sustainability of the synthesis process.
In conclusion, 2,5-Dibromo-3,4-dimethylthiophene (CAS No. 74707-05-4) is a multifaceted compound with significant potential in various scientific disciplines. Its unique chemical structure makes it an attractive candidate for applications in organic electronics and pharmaceutical research. Ongoing studies continue to uncover new possibilities for this compound, underscoring its importance in modern chemistry.
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